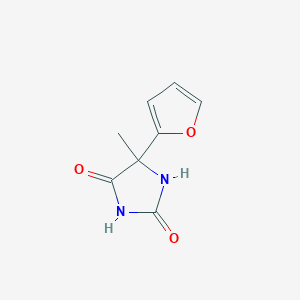

5-(2-Furyl)-5-methylimidazolidine-2,4-dione

描述

5-(2-Furyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features a furan ring fused to an imidazolidine-2,4-dione structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-furylmethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors that ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions lead to the formation of corresponding oxides.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups on the furan ring or imidazolidine ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Halogens, alkylating agents; reactions are conducted under controlled temperatures and inert atmospheres.

Major Products:

Oxidation Products: Corresponding oxides of the original compound.

Reduction Products: Reduced derivatives with altered functional groups.

Substitution Products: Compounds with substituted functional groups on the furan or imidazolidine rings.

科学研究应用

Medicinal Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione exhibit notable antimicrobial properties. For instance, compounds derived from this structure have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin. In particular, certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

1.2 Anticancer Properties

Research indicates that this compound and its analogs possess anticancer potential. Studies have reported that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of specific signaling pathways related to cell proliferation and survival .

1.3 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Certain derivatives have shown promise in reducing inflammation in experimental models, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis and Chemical Properties

This compound can be synthesized through multicomponent reactions involving furfural and imidazolidine precursors. The synthesis pathway typically yields high purity and good yields, making it suitable for further functionalization .

3.1 Polymer Chemistry

The compound is being explored for its role as a building block in polymer synthesis. Its unique chemical structure allows it to act as a cross-linking agent, enhancing the thermal stability and mechanical properties of polymers .

3.2 Flame Retardants

Due to its thermal stability and chemical properties, this compound is being investigated as a flame retardant additive in various materials, contributing to the safety and performance of polymeric materials under high-temperature conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized derivatives of this compound showed that specific modifications significantly enhanced their antibacterial activity against resistant bacterial strains. The results indicated that compounds with particular substituents exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain derivatives of this compound could inhibit the proliferation of cancer cells in a dose-dependent manner. The study highlighted the potential of these compounds as lead candidates for further development into anticancer agents .

作用机制

The mechanism of action of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

5-(2-Furyl)-2,4-thiazolidinedione: Shares a similar structure but contains a thiazolidine ring instead of an imidazolidine ring.

5-(2-Furyl)-2,4-oxazolidinedione: Contains an oxazolidine ring, differing in the heteroatom present in the ring structure.

Uniqueness: 5-(2-Furyl)-5-methylimidazolidine-2,4-dione is unique due to its specific combination of a furan ring with an imidazolidine-2,4-dione structure. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

生物活性

5-(2-Furyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 180.16 g/mol

- CAS Number : 3313633

The structure of this compound features a furan ring attached to an imidazolidine core, which is known to influence its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by Ravichandiran et al. (2019) demonstrated that derivatives of this compound can induce oxidative stress in bacterial cells, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death. The minimum inhibitory concentration (MIC) for various bacterial strains was reported between 15.6 and 500 µg/mL, suggesting potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15.6 |

| Staphylococcus aureus | 31.2 |

| Klebsiella pneumoniae | 62.5 |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. For example, treatment with this compound resulted in increased levels of pro-apoptotic markers such as cleaved caspase-3 and decreased levels of anti-apoptotic proteins like Bcl-2 .

A case study involving AGS gastric cancer cells showed that the compound caused G2/M phase arrest and increased apoptotic rates by up to 60% at specific concentrations .

The biological activity of this compound is attributed to several mechanisms:

- Oxidative Stress Induction : The compound increases ROS levels within cells, which can lead to cellular damage and death.

- Apoptosis Pathway Activation : It activates caspases involved in the apoptotic process while downregulating survival pathways.

- Cell Cycle Arrest : The compound can halt cell division at the G2/M checkpoint, preventing cancer cell proliferation.

Toxicological Considerations

While the biological activities are promising, potential toxicological effects must be considered. Safety assessments are crucial when evaluating new compounds for therapeutic use. Preliminary studies suggest that at high concentrations, the compound may exhibit cytotoxic effects on non-target cells .

属性

IUPAC Name |

5-(furan-2-yl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-8(5-3-2-4-13-5)6(11)9-7(12)10-8/h2-4H,1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYDEKUAEQOFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302358 | |

| Record name | 5-(2-furyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4615-71-8 | |

| Record name | 4615-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4615-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-furyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。